molecular formula C5H12N2S2 B14339027 Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- CAS No. 106860-28-0

Thiohydroxylamine, S-[(diethylamino)thioxomethyl]-

Cat. No.: B14339027
CAS No.: 106860-28-0
M. Wt: 164.3 g/mol
InChI Key: JGBDWRSVCOWWAD-UHFFFAOYSA-N
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Description

Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- is a sulfur-nitrogen compound known for its unique chemical properties and reactivity. It is used in various fields of scientific research and industrial applications due to its ability to undergo a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- can be synthesized through several methods. One common approach involves the reaction of active nitrogen with hydrogen sulfide in a microwave discharge flow reactor. The optimal conditions for this reaction include passing nitrogen through the discharge at a pressure of 15 mTorr and adding approximately 5 mTorr of hydrogen sulfide below the discharge .

Industrial Production Methods

Industrial production of thiohydroxylamine, S-[(diethylamino)thioxomethyl]- typically involves large-scale chemical reactors and controlled environments to ensure the purity and yield of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can reduce nitro groups, aldehydes, ketones, and epoxides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with thiohydroxylamine, S-[(diethylamino)thioxomethyl]- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from reactions involving thiohydroxylamine, S-[(diethylamino)thioxomethyl]- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce amines and alcohols.

Scientific Research Applications

Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

    Biology: It can be used in the study of enzyme mechanisms and protein modifications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of thiohydroxylamine, S-[(diethylamino)thioxomethyl]- involves its ability to interact with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions, and as a reducing agent, facilitating the reduction of other compounds. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- is unique due to its sulfur-nitrogen structure, which imparts distinct reactivity and chemical properties compared to other hydroxylamine derivatives. Its ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications.

Properties

CAS No.

106860-28-0

Molecular Formula

C5H12N2S2

Molecular Weight

164.3 g/mol

IUPAC Name

amino N,N-diethylcarbamodithioate

InChI

InChI=1S/C5H12N2S2/c1-3-7(4-2)5(8)9-6/h3-4,6H2,1-2H3

InChI Key

JGBDWRSVCOWWAD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SN

Origin of Product

United States

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